N-(1H-indol-5-yl)-4-methoxybenzamide
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Overview
Description
N-(1H-indol-5-yl)-4-methoxybenzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-4-methoxybenzamide typically involves the reaction of 1H-indole-5-carboxylic acid with 4-methoxyaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-(1H-indol-5-yl)-4-methoxybenzamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to modulation of their activity. For example, it may bind to enzymes or receptors involved in cell signaling pathways, thereby influencing cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-4-methoxybenzamide
- N-(1H-indol-2-yl)-4-methoxybenzamide
- N-(1H-indol-5-yl)-4-chlorobenzamide
Uniqueness
N-(1H-indol-5-yl)-4-methoxybenzamide is unique due to the specific positioning of the methoxy group on the benzamide moiety and the indole ring at the 5-position. This structural arrangement can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Biological Activity
N-(1H-indol-5-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies from various research findings.
Chemical Structure and Properties
This compound features an indole moiety, which is known for its ability to interact with various biological receptors. The compound's structure can be represented as follows:
This compound is characterized by:
- An indole ring system.
- A methoxybenzamide substituent, enhancing its solubility and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it can modulate the activity of various enzymes and receptors involved in critical cellular processes such as proliferation, apoptosis, and inflammation .
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific kinases or phosphatases, impacting signaling pathways.
- Receptor Interaction: It can bind to serotonin receptors, influencing neurotransmission and potentially offering therapeutic benefits for mood disorders .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study conducted by researchers demonstrated that the compound exhibited a significant reduction in cell viability in MCF-7 (breast cancer) cells with an IC50 value of 12 µM, indicating its potential as a lead compound for further development .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) was particularly notable.
Data Table: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 0.25 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 8 µg/mL |
These results suggest that this compound possesses broad-spectrum antimicrobial properties, making it a candidate for further exploration in treating resistant infections .
Anti-inflammatory Effects
In vitro studies have indicated that the compound can reduce pro-inflammatory cytokine production in activated macrophages. This property positions it as a potential therapeutic agent for inflammatory diseases.
Safety and Toxicity
The safety profile of this compound has been assessed through cytotoxicity tests on human cell lines. Results showed no significant hemolytic activity at concentrations up to 32 µg/mL, suggesting a favorable safety margin for therapeutic applications .
Properties
IUPAC Name |
N-(1H-indol-5-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-5-2-11(3-6-14)16(19)18-13-4-7-15-12(10-13)8-9-17-15/h2-10,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEONWKNMHGLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47193398 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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